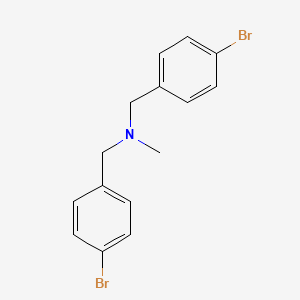

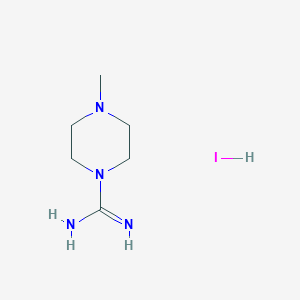

N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine" is a brominated aromatic amine with potential relevance in the field of medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic amines and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated aromatic amines, similar to "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine," often involves reductive alkylation or intramolecular direct arylation. For instance, the synthesis of various substituted phenethylamine analogues, as described in the first paper, involves N-reductive alkylation with bromodimethoxybenzaldehydes . Another method, as mentioned in the sixth paper, involves N-acylation followed by ring-closing intramolecular direct arylation to form dibenz[c,e]azepines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated aromatic amines is characterized by the presence of bromine atoms on the aromatic rings, which can significantly influence the physical and chemical properties of these compounds. The fourth paper provides insights into the crystal and molecular structures of similar compounds, which are determined using X-ray crystallography . The presence of bromine is likely to affect the electron distribution and reactivity of the aromatic system in "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine."

Chemical Reactions Analysis

The reactivity of brominated aromatic amines can be influenced by the presence of bromine, which can act as a leaving group or participate in electrophilic aromatic substitution reactions. The papers provided do not directly discuss the chemical reactions of "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine," but they do mention the formation of various fragment ions in mass spectrometry, which suggests potential pathways for chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic amines are influenced by the substituents on the aromatic rings. The gas chromatographic separation and electron ionization mass spectra (EI-MS) discussed in the papers indicate that the substitution pattern affects the elution order and the fragmentation pattern in mass spectrometry . The presence of bromine atoms is expected to increase the molecular weight and may affect the volatility and solubility of "N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine."

科学的研究の応用

1. Catalytic Asymmetric Aziridination

N-(4-Bromobenzylidene)-1,1-diphenylmethanamine is utilized in the gram-scale catalytic asymmetric aziridination process. This process leads to the preparation of (2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate, highlighting its significance in organic syntheses. This chemical plays a crucial role in the synthesis of aziridines and benzhydryl imines (Desai, Morán-Ramallal, & Wulff, 2012).

2. Forensic Chemistry Analysis

In forensic chemistry, the compound is crucial in the synthesis and analysis of psychoactive substances. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances, involves similar compounds. These substances are synthesized from available precursors via common synthetic pathways, highlighting the role of such compounds in forensic analysis (Abiedalla, Almalki, Deruiter, & Clark, 2021).

3. Atroposelective Formation in Organic Chemistry

In organic chemistry, compounds like N-(2-bromobenzyl)-1-phenylmethanamines are used for atroposelective formation of dibenz[c,e]azepines. This involves intramolecular direct arylation with center-axis chirality transfer. This process is significant for the synthesis of secondary amine incorporating center-axis chirality relay (Cheetham, Massey, Pira, Pritchard, & Wallace, 2011).

Safety And Hazards

特性

IUPAC Name |

1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQNAEPEGBYGKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzyl)-1-(4-bromophenyl)-N-methylmethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)

![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)